molecular formula C16H25ClFNO B144303 (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride CAS No. 127126-22-1

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

Cat. No. B144303
M. Wt: 301.83 g/mol
InChI Key: FKUVCCNCUAFKAH-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as 5-F-HDPAT, is a fluorinated compound that has been studied extensively in recent years for its potential use in scientific research applications. This compound has been studied for its ability to act as an agonist of serotonin receptors, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Neuroendocrine Responses and Receptor Interactions

  • Desensitization of Hypothalamic 5-HT1A Receptors : Repeated injections of paroxetine led to desensitization of hypothalamic 5-HT1A receptors, with significant reductions in hormone responses to the 5-HT1A agonist 8-hydroxy-2-(dipropylamino)tetralin. This effect was not due to changes in the density of 5-HT1A receptors but was associated with a region-specific reduction in the levels of G(i) and G(o) proteins, suggesting their possible role in the desensitization process (Li, Muma, Battaglia, & van de Kar, 1997).
  • Corticosterone-enhancing Effects Unrelated to 5-HT1A Receptor : (S)-UH301, a derivative of 8-hydroxy-2-(dipropylamino)tetralin, increased plasma corticosterone levels, an effect not mediated by the 5-HT1A receptor. Despite its potent 5-HT1A receptor antagonistic effects, the corticosterone secretion induced by (S)-UH301 was found to be mediated by a non-5-HT1A receptor mechanism (Groenink, van der Gugten, Mos, Maes, & Olivier, 1995).

Learning and Memory

  • Influence on Learning Consolidation : The compound (+/-)-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) was found to have a facilitatory effect on learning consolidation. This effect involves activation of 5-HT(1A) receptors and potentially the 5-HT(7) receptor, suggesting a complex interplay in modulating learning processes (Meneses & Terrón, 2001).

Serotonin Receptor and Binding Site Alterations

  • Alterations in Schizophrenia : Studies have shown significant alterations in the expression of central 5-HT1A and 5-HT2A receptors in schizophrenia. Notably, 5-HT1A binding site densities were increased in specific brain regions without accompanying changes in 5-HT1A receptor mRNA, indicating a complex modulation pattern potentially contributing to the disorder's pathophysiology (Burnet, Eastwood, & Harrison, 1996).

Serotonin Autoreceptor Blocking Properties

  • Blocking Properties of Beta Adrenoceptor Antagonists : Studies on (-)penbutolol revealed 5-HT1A and 5-HT1B autoreceptor antagonist properties, indicating its potential utility in studying central 5-HT receptor-mediated function. This provides insights into the complex role of serotonin receptors in the central nervous system (Hjorth & Sharp, 1993).

properties

IUPAC Name

(7S)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUVCCNCUAFKAH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C=CC(=C2C1)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155410
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

CAS RN

127126-22-1
Record name 1-Naphthalenol, 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-, hydrochloride (1:1), (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127126-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-8-HYDROXY-2-(DIPROPYLAMINO)TETRALIN HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T7773JH5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Dahlin - 2000 - diva-portal.org
The anatomy and physiology of the nasal passage indicate that nasal administration has potential practical advantages for the introduction of therapeutic drugs into the systemic …
Number of citations: 5 www.diva-portal.org
A Meneses - Neuroscience & Biobehavioral Reviews, 1999 - Elsevier
The study of 5-hydroxytryptamine (5-HT) system has benefited from the identification, classification and cloning of multiple 5-HT receptors (5-HT 1 to 5-HT 7 ). Growing evidence …
Number of citations: 528 www.sciencedirect.com
A Meneses, E Hong - Progress in Neuro-Psychopharmacology and …, 1997 - Elsevier
1. The authors have tested several 5-HT selective agonists and antagonists (5-HT 1A/1B , 5-HT 1A/2B/2C , 5-HT 3 or 5-HT 4 ), an uptake inhibitor and 5-HT depletors in the autoshaping …
Number of citations: 71 www.sciencedirect.com

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